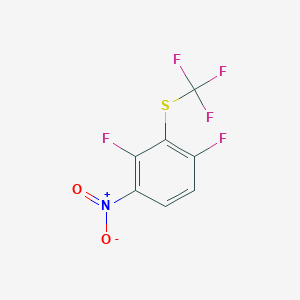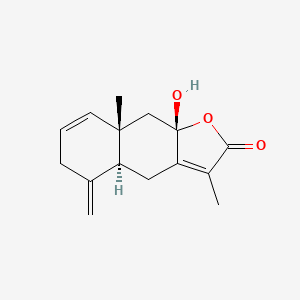
Hydroxylinderstrenolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylinderstrenolide is an organic compound with the chemical formula C15H18O3 and a molecular weight of 246.3 g/mol . It is a sesquiterpenoid, commonly used as a fragrance additive in perfumes, fragrances, and skin care products . This compound can be extracted from natural sources, including camphor and cinnamon essential oils .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxylinderstrenolide can be synthesized through various chemical reactions. One common method involves the extraction from natural materials such as camphor and cinnamon essential oils . The extracted compound is then further purified and synthesized to meet market demands . The synthetic route typically involves the following steps:
Purification: The extracted compound undergoes purification processes to achieve high purity levels (HPLC≥98%).
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The compound is extracted from natural sources and then purified using advanced techniques to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxylinderstrenolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Solvents: Such as chloroform, dichloromethane, and ethyl acetate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidation products, while reduction reactions may yield reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Hydroxylinderstrenolide has a wide range of scientific research applications, including:
Chemistry: Used as a fragrance additive in perfumes and fragrances.
Biology: Studied for its potential biological activities and effects.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of skin care products and other cosmetic formulations.
Wirkmechanismus
The mechanism of action of Hydroxylinderstrenolide involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: this compound interacts with specific molecular targets, including enzymes and receptors.
Pathways Involved: The compound influences various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Hydroxylinderstrenolide can be compared with other similar compounds, such as:
- Hydrosilindestrenolid
- Hydroxylindestrenolide
These compounds share similar chemical structures and properties but may differ in their specific applications and effects .
This compound stands out due to its unique fragrance properties and its wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C15H18O3 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
(4aS,8aS,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,9-tetrahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H18O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h4,6,11,17H,1,5,7-8H2,2-3H3/t11-,14+,15-/m0/s1 |
InChI-Schlüssel |
VMGUBSLDEXOUMH-GLQYFDAESA-N |
Isomerische SMILES |
CC1=C2C[C@H]3C(=C)CC=C[C@@]3(C[C@@]2(OC1=O)O)C |
Kanonische SMILES |
CC1=C2CC3C(=C)CC=CC3(CC2(OC1=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


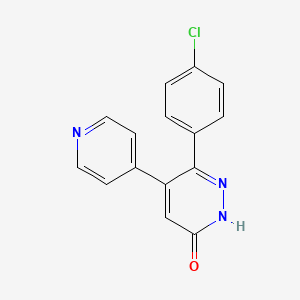
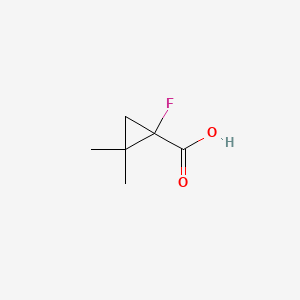
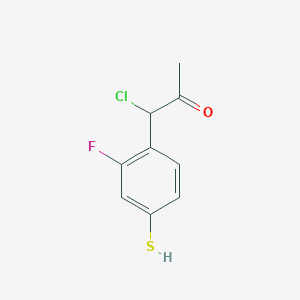
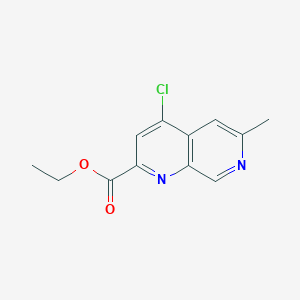
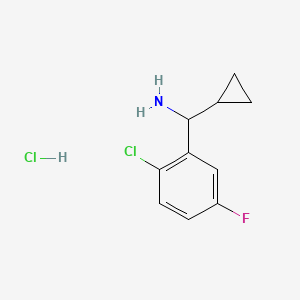
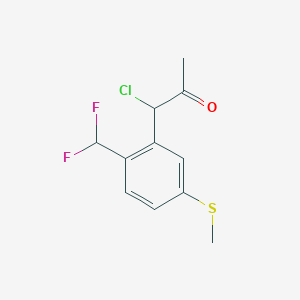
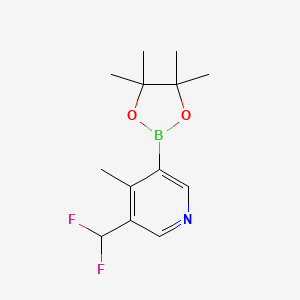
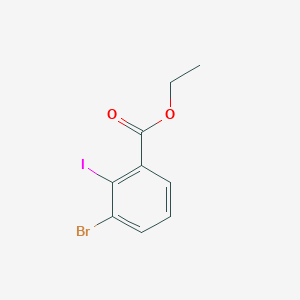
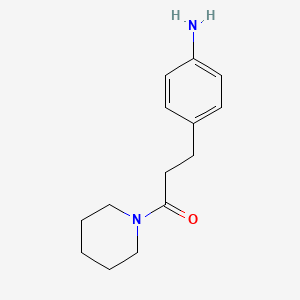
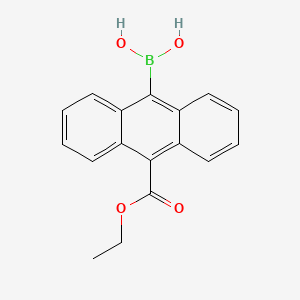
![2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14037142.png)
![10,10-Difluoro-2-(3-methoxybenzyl)-2,8-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14037143.png)
![rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14037147.png)
